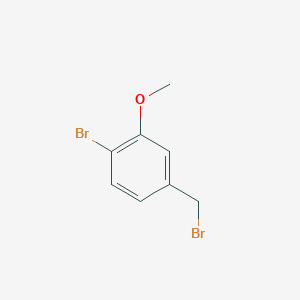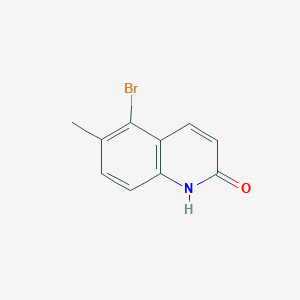![molecular formula C8H12O2 B2427027 (1S,2R,5S)-6-Oxabicyclo[3.2.1]octano-2-carbaldehído CAS No. 2290784-38-0](/img/structure/B2427027.png)
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octano-2-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is a bicyclic organic compound featuring an oxabicyclo structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical properties and reactivity. It is often utilized in synthetic organic chemistry due to its potential as an intermediate in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the construction of diverse chemical frameworks through various functionalization reactions .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. Its rigid bicyclic structure can impart desirable pharmacokinetic properties to drug candidates .
Industry
In the industrial sector, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable component in the development of new materials with specific properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction, where a diene and a dienophile within the same molecule react to form the bicyclic structure. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are typically derived from readily available precursors, and the reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid.
Reduction: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is primarily determined by its functional groups and three-dimensional structure. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bicyclic framework provides rigidity and spatial orientation, which can influence the compound’s interactions with biological targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid
- (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol
- 2-Azabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The oxabicyclo structure also provides a rigid and well-defined three-dimensional framework, making it a valuable intermediate in synthetic organic chemistry .
Propiedades
IUPAC Name |
(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2/t6-,7+,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAHHMSERHRZQZ-RNJXMRFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2C[C@H]1OC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2426946.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)
![2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2426950.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2426957.png)



![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2426962.png)
![2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2426966.png)
